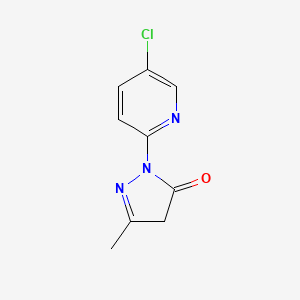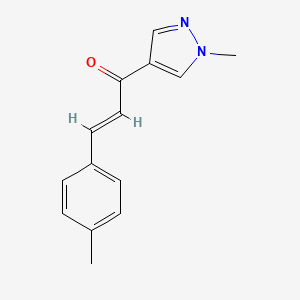
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methyl group on the pyrazole ring and a p-tolyl group attached to a propenone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with p-tolylacetone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or propenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyrazoles or propenones.
科学的研究の応用
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and function.
類似化合物との比較
Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(1-Methyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Contains a 4-chlorophenyl group instead of a p-tolyl group.
Uniqueness
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one is unique due to the presence of both the methyl group on the pyrazole ring and the p-tolyl group on the propenone moiety. These structural features may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
(E)-3-(4-methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-3-5-12(6-4-11)7-8-14(17)13-9-15-16(2)10-13/h3-10H,1-2H3/b8-7+ |
InChIキー |
NCAJQAVDBHWBDR-BQYQJAHWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CN(N=C2)C |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CN(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


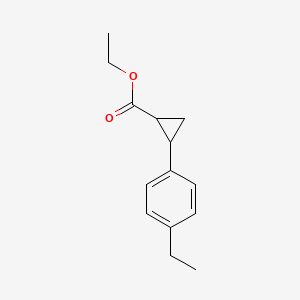
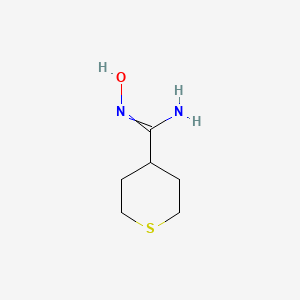
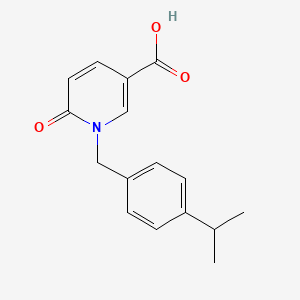
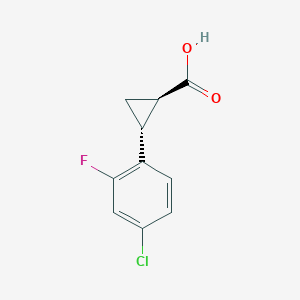



![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)
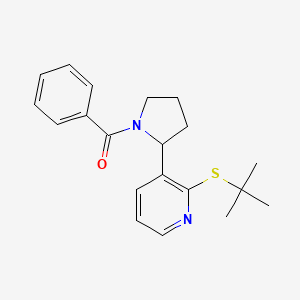
![2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)
